5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
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Overview
Description
5-MethoxyPinocembroside is a flavonoid compound isolated from various plant sources, including Penthorum chinense Pursh and Moringa oleifera . It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C22H24O9 and a molecular weight of 432.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-MethoxyPinocembroside typically involves the extraction from natural sources.
Industrial Production Methods: Industrial production methods for 5-MethoxyPinocembroside are not extensively detailed. The compound is primarily obtained through extraction from plants, which may involve solvent extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-MethoxyPinocembroside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the methoxy group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized flavonoid derivatives, while reduction can lead to the formation of reduced flavonoid compounds .
Scientific Research Applications
5-MethoxyPinocembroside has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Biology: It exhibits various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Industry: The compound is explored for its potential use in the development of natural health products and supplements .
Mechanism of Action
The mechanism of action of 5-MethoxyPinocembroside involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits microbial growth .
Comparison with Similar Compounds
Pinocembrin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Chrysin: Known for its anti-inflammatory and anticancer activities.
Uniqueness: 5-MethoxyPinocembroside is unique due to its specific methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVUIVTKIOLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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